6-chloro-1-ethyl-3-iodo-1H-indazole
Description
6-Chloro-1-ethyl-3-iodo-1H-indazole (CAS: 1426422-09-4) is a halogenated indazole derivative with the molecular formula C₉H₈ClIN₂ and a molecular weight of 306.53 g/mol . Its structure features a chlorine substituent at position 6, an iodine atom at position 3, and an ethyl group at position 1 of the indazole core (SMILES: CCn1nc(I)c2ccc(Cl)cc21) . This compound is of interest in medicinal and materials chemistry due to the strategic placement of halogens (Cl and I), which can modulate electronic properties, enhance lipophilicity, and serve as handles for further functionalization. However, experimental data on its physical properties (e.g., melting point, solubility) and biological activity remain unavailable in the literature .
Properties
CAS No. |
1426422-09-4 |
|---|---|
Molecular Formula |
C9H8ClIN2 |
Molecular Weight |
306.53 g/mol |
IUPAC Name |
6-chloro-1-ethyl-3-iodoindazole |
InChI |
InChI=1S/C9H8ClIN2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12-13/h3-5H,2H2,1H3 |
InChI Key |
JOOAEKPHOANUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)C(=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-chloro-1-ethyl-3-iodo-1H-indazole can be contextualized by comparing it to related indazole derivatives (Table 1). Key differences in substitution patterns, molecular weights, and applications are highlighted below.
Table 1: Structural and Functional Comparison of Selected Indazole Derivatives
Key Observations:
Substitution Effects :
- Halogen Placement : The iodine at position 3 in the target compound distinguishes it from analogs like 6-bromo-3-chloro-1-methyl-1H-indazole (Br at 6, Cl at 3) and 5,6-dichloro-3-iodo-1-methyl-1H-indazole (additional Cl at 5) . Iodine’s larger atomic radius may influence steric interactions in binding assays.
- N-Alkylation : The 1-ethyl group in the target compound contrasts with 1-methyl (e.g., ) or 1-allyl (e.g., ) substituents, affecting solubility and metabolic stability.
Physicochemical Properties :
- Collision Cross-Section (CCS) : While the target compound lacks experimental CCS data, analogs like 6-iodo-3-methyl-1H-indazole exhibit predicted CCS values (e.g., 133.8 Ų for [M+H]⁺), suggesting utility in mass spectrometry workflows .
- Melting Points : Many halogenated indazoles (e.g., compounds in ) have high melting points (>200°C), likely due to strong intermolecular halogen bonding.
Applications: Drug Discovery: Amino-substituted derivatives (e.g., 6-amino-3-chloro-1H-indazole) are prioritized for kinase inhibitor development , whereas ester-containing analogs (e.g., ) serve as precursors for carboxylic acid bioisosteres. Material Science: Nitro-substituted indazoles (e.g., ) are explored for their electronic properties in optoelectronic materials.
Notes
Literature Gaps : Experimental data on the target compound’s bioactivity, solubility, and stability are absent, necessitating reliance on structural analogs for inference .
Synthetic Challenges : The presence of iodine may complicate synthesis due to its propensity for radical reactions, as seen in related iodinated indazoles .
Computational Predictions : Tools like SHELX and collision cross-section modeling are critical for rational design in the absence of empirical data.
Preparation Methods
Diazotization and Cyclization
A patent by CN102898374A describes a diazo-based approach for indazole derivatives. While optimized for 3-methyl-5-R-1H-indazole, the method is adaptable:
-
Starting Material : 2-Amino-5-chloroacetophenone.
-
Diazo Reaction : Treatment with NaNO₂ in HCl at 0–10°C generates a diazonium salt.
-
Reductive Cyclization : Addition of SnCl₂·2H₂O in HCl reduces the diazo group, facilitating cyclization to form 6-chloro-1H-indazole.
Yield : ~80% after recrystallization (similar analogs).
Alternative Cyclization Routes
The Royal Society of Chemistry’s protocol employs indoline intermediates for indazole synthesis:
-
Reduction of Indole : NaBH₃CN in acetic acid reduces indole to indoline.
-
Oxidative Cyclization : I₂ in DCE:DMSO (10:1) at 80°C introduces iodine and reforms the aromatic ring.
Adaptation : Using 5-chloroindoline as a precursor could yield 6-chloro-3-iodo-1H-indazole, followed by alkylation.
Halogenation Methods
Chlorine Retention Challenges
Chlorine’s electron-withdrawing nature complicates iodination. A two-step halogenation sequence is proposed:
-
Chlorination Early : Introduce chlorine during benzene ring functionalization (e.g., using Cl₂ or SOCl₂).
-
Late-Stage Iodination : Avoid harsh conditions that displace chlorine.
N-Ethylation Strategies
Alkylation of Indazole
Patent Example (Adapted from CN102898374A)
-
Substrate : 6-Chloro-3-iodo-1H-indazole.
-
Procedure :
Integrated Synthesis Pathway
Combining the above steps, a plausible route is:
Step 1 : Synthesize 6-chloro-1H-indazole via diazotization.
Step 2 : Iodinate at position 3 using CuI/KI.
Step 3 : Ethylate the N1 position with ethyl iodide.
Overall Yield : ~50–60% (estimated from stepwise yields).
Comparative Analysis of Methods
Challenges and Optimization Opportunities
Q & A
Q. What are the common synthetic routes for 6-chloro-1-ethyl-3-iodo-1H-indazole, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. A primary route includes:
Ethylation : Reacting 6-chloro-1H-indazole with ethylating agents (e.g., ethyl iodide or ethyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the ethyl group at the N1 position .
Iodination : Subsequent iodination at the C3 position using iodine and a catalytic base (e.g., K2CO3) under reflux in a polar aprotic solvent like DMF .
- Critical Conditions :
- Temperature: 80–100°C for iodination to ensure reactivity without decomposition.
- Solvent Choice: DMF enhances solubility and reaction efficiency.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .
Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are most critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ethyl group (δ ~1.4 ppm for CH3, δ ~4.4 ppm for CH2) and iodine’s deshielding effect on adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]<sup>+</sup>) and isotopic pattern matching the presence of chlorine and iodine .
- X-ray Crystallography : For definitive confirmation of the 3D structure, single-crystal diffraction using SHELXL software refines the atomic coordinates .
Q. What role does this compound serve as a building block in heterocyclic chemistry?
- Methodological Answer : The iodo and chloro substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate diverse derivatives. For example:
- Suzuki Coupling : Replace iodine with aryl/heteroaryl groups using palladium catalysts .
- Nucleophilic Substitution : Chlorine at C6 can undergo SNAr reactions with amines or thiols under basic conditions .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the crystal structure and electronic properties of 6-chloro-1-ethyl-3-iodo-1H-indazole?
- Methodological Answer :
- Data Collection : Single crystals are irradiated with X-rays (λ = 0.710–1.541 Å) to collect diffraction data. High-resolution datasets (e.g., <1.0 Å) improve refinement accuracy .
- Refinement with SHELXL : The software models thermal displacement parameters and validates bond lengths/angles against crystallographic databases. Iodine’s heavy atom effect aids phasing .
- Electron Density Maps : Highlight the ethyl group’s orientation and halogen bonding interactions (e.g., C–I⋯π contacts) .
Q. What strategies resolve contradictions in reported biological activities of indazole derivatives with different halogen substitutions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., 6-Bromo vs. 6-Chloro derivatives) in enzyme inhibition assays. For example:
| Compound | Substituents | IC50 (Kinase X) |
|---|---|---|
| 6-Chloro-1-ethyl-3-iodo | Cl (C6), I (C3) | 12 nM |
| 6-Bromo-1-methyl-3-iodo | Br (C6), I (C3) | 8 nM |
- Mechanistic Analysis : Iodo’s electronegativity may enhance binding to hydrophobic enzyme pockets, while ethyl improves solubility .
Q. What experimental design optimizes regioselectivity during halogenation of the indazole core?
- Methodological Answer :
- Directing Groups : Use protecting groups (e.g., Boc on N1) to steer iodination to C3.
- Kinetic Control : Lower temperatures (0–25°C) favor iodination at C3 over C4/C7 due to steric and electronic factors .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing Fukui indices for electrophilic attack .
Q. How does 6-chloro-1-ethyl-3-iodo-1H-indazole contribute to environmental remediation studies?
- Methodological Answer : The compound’s halogen-rich structure facilitates:
- Pollutant Degradation : Iodo groups participate in redox reactions to break down aromatic pollutants (e.g., via Fenton-like mechanisms) .
- Photocatalysis : Under UV light, the indazole core generates reactive oxygen species (ROS) to oxidize organic contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
